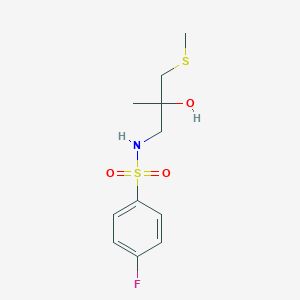
4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a chemical compound with the following structural formula: . It belongs to the class of sulfonamides and contains a fluorine atom, a hydroxy group, and a methylthio group attached to a benzene ring.
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the catalytic protodeboronation of pinacol boronic esters, utilizing a radical approach. This method allows for the functionalization of alkyl boronic esters, leading to the formation of the desired sulfonamide structure . Further details on specific synthetic routes would require a thorough review of relevant literature.
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Photodynamic Therapy Applications
A study highlighted the potential use of benzenesulfonamide derivatives, specifically zinc phthalocyanine substituted with benzenesulfonamide groups, in photodynamic therapy (PDT). The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them suitable as Type II photosensitizers in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
2. Inhibitory Properties in Biochemical Processes
Research has revealed that certain benzenesulfonamide compounds act as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase. These findings are significant for understanding the biochemical pathways and potential therapeutic applications related to neuronal injury (Röver et al., 1997).
3. Crystal Structure and Chemical Properties
The crystal structures of various benzenesulfonamide compounds have been extensively studied. These studies provide valuable insights into the molecular configurations and potential applications of these compounds in different fields, including pharmaceuticals and materials science (Chumakov et al., 2006).
4. Potential as Anticancer Agents
Benzenesulfonamide derivatives have shown interesting cytotoxic activities, indicating their potential as anticancer agents. This research is crucial for developing new therapeutic strategies in oncology (Gul et al., 2016).
5. Biotransformation Studies
The metabolism and biotransformation of benzenesulfonamide compounds have been investigated to understand their stability and metabolic pathways. This research is crucial for the development of pharmaceuticals and understanding their behavior in biological systems (Słoczyńska et al., 2018).
6. COX-2 Inhibition and Anti-inflammatory Properties
Studies on benzenesulfonamide derivatives have highlighted their inhibitory effects on cyclooxygenase-2 (COX-2), demonstrating potential anti-inflammatory applications. Such findings are significant in the development of new drugs for conditions like arthritis and pain management (Pal et al., 2003).
7. Synthesis and Structural Analysis
Research into the synthesis and structure of benzenesulfonamide compounds has contributed to our understanding of their chemical properties and potential applications in various fields (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO3S2/c1-11(14,8-17-2)7-13-18(15,16)10-5-3-9(12)4-6-10/h3-6,13-14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTRMDILCPZQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)F)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)
![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)
![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B3015761.png)
![methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B3015762.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3015766.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B3015770.png)
![2-[2-Oxo-4-(trifluoromethyl)pyridin-1-yl]acetic acid](/img/structure/B3015772.png)
